molecular formula C16H22Cl2N2O B5715091 2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5715091
M. Wt: 329.3 g/mol
InChI Key: PJRSJSSTYTYLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,5-dibromopentane and ammonia.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction with 2,4-dichlorobenzoyl chloride.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the piperidine derivative and acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors such as GABA receptors or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(2,4-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide
  • 2-(2,4-dichlorophenyl)-N-(1-butylpiperidin-4-yl)acetamide

Uniqueness

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide is unique due to its specific propyl substitution on the piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-2-7-20-8-5-14(6-9-20)19-16(21)10-12-3-4-13(17)11-15(12)18/h3-4,11,14H,2,5-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRSJSSTYTYLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.